1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound “1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde” is an indole derivative. Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Many indole derivatives are known to interact with their targets by binding to active sites or allosteric sites, leading to changes in the activity of the target .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and neurological disorders .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the chlorophenoxyethyl group: This step involves the reaction of the indole derivative with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the desired product.
Formylation: The final step involves the formylation of the indole ring at the 3-position using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxyethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have been studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has focused on the potential therapeutic applications of indole derivatives in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: This compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Comparison with Similar Compounds
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-[2-(4-Chlorophenoxy)ethyl]azepane: This compound has a similar structure but contains an azepane ring instead of an indole ring, which may result in different biological activities.
1-[2-(4-Chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde: This compound has a methyl group at the 2-position of the indole ring, which may affect its chemical reactivity and biological properties.
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which may influence its solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIKEJOWZOFFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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